molecular formula C18H20FN3O5S B2513622 N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251626-24-0

N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2513622
CAS No.: 1251626-24-0
M. Wt: 409.43
InChI Key: WQNPMOJESNCIQX-UHFFFAOYSA-N
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Description

The compound N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide features a 1,2-dihydropyridin-2-one core substituted at position 5 with a morpholine-4-sulfonyl group. The acetamide linkage connects this core to a 3-fluoro-4-methylphenyl aromatic ring.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c1-13-2-3-14(10-16(13)19)20-17(23)12-21-11-15(4-5-18(21)24)28(25,26)22-6-8-27-9-7-22/h2-5,10-11H,6-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNPMOJESNCIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluoro group to the phenyl ring.

    Acylation: Formation of the acetamide linkage.

    Sulfonylation: Addition of the morpholine sulfonyl group.

    Cyclization: Formation of the dihydropyridinone ring.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Variations in Aromatic Substituents

The phenylacetamide moiety in the target compound can be compared to analogs with modified aromatic groups:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Feature Reference
N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide 3-fluoro-4-methyl C₁₉H₂₁FN₃O₆S 453.45* Fluoro and methyl for lipophilicity Target
N-(2-methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide 2-methoxy-5-methyl C₁₉H₂₃N₃O₆S 421.47 Methoxy for polarity
N-[(2-chlorophenyl)methyl]-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide 2-chlorobenzyl C₁₈H₂₀ClN₃O₅S 425.89 Chlorine for electronic effects

Notes:

  • The 2-chlorobenzyl substituent in the related compound may enhance halogen bonding interactions in target binding but could reduce metabolic stability compared to fluorine .

Core Heterocyclic Modifications

The 1,2-dihydropyridin-2-one core distinguishes the target compound from other heterocyclic systems:

Pyridazinone Derivatives

Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () feature a pyridazinone ring instead of dihydropyridinone. These analogs act as Formyl Peptide Receptor 2 (FPR2) agonists, suggesting that the dihydropyridinone core in the target compound may share similar receptor-targeting capabilities but with altered selectivity due to the morpholine sulfonyl group .

Indolinone Derivatives

lists 2-oxoindoline analogs (e.g., compound 15: 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide). While these lack the dihydropyridinone core, their acetamide linkage and sulfonyl groups (in some cases) highlight the importance of hydrogen-bonding motifs in biological activity.

Role of the Morpholine Sulfonyl Group

The morpholine-4-sulfonyl substituent is a critical pharmacophore in the target compound and its analogs:

  • Enhanced Solubility : Morpholine’s polar nature improves aqueous solubility, which is advantageous for pharmacokinetics .
  • Receptor Interactions: In pyridazinone derivatives (), analogous sulfonyl groups contribute to FPR2 binding via electrostatic interactions. The target compound’s morpholine sulfonyl group may similarly engage with biological targets .

Melting Points and Yields

Bulkier substituents (e.g., benzylthio groups in compound 5h) correlate with lower melting points due to disrupted crystallinity, suggesting that the target’s 3-fluoro-4-methylphenyl group may result in moderate thermal stability .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide, also known as Compound P511-1753, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant studies that illustrate its therapeutic potential.

The compound's molecular formula is C18H20FN3O5SC_{18}H_{20}FN_{3}O_{5}S with a molecular weight of 409.43 g/mol. The structure features a fluorinated aromatic ring and a morpholine sulfonyl group, contributing to its biological activity.

PropertyValue
Molecular Weight 409.43 g/mol
Molecular Formula C18H20FN3O5S
LogP 1.0992
Hydrogen Bond Acceptors 10
Hydrogen Bond Donors 1
Polar Surface Area 79.518 Ų

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to inhibit specific enzymes and receptors, leading to modulation of cellular processes. The presence of the morpholine and dihydropyridine moieties plays a crucial role in its pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on Mannich bases, which includes this compound’s structure, reported cytotoxic effects against various human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells . These compounds demonstrated IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil.

Antimicrobial Activity

Mannich bases have also been recognized for their antibacterial and antifungal activities. The introduction of the morpholine sulfonyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains .

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The antioxidant properties attributed to certain Mannich bases could be beneficial in mitigating neuronal damage .

Case Studies and Research Findings

  • Cytotoxicity Study : A comparative study evaluated the cytotoxicity of various Mannich bases against cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited enhanced cytotoxicity, with some derivatives showing IC50 values below 10 μM against colon cancer cells .
  • Antibacterial Activity Assessment : In vitro studies demonstrated that this compound could inhibit the growth of several pathogenic bacteria, showcasing its potential as an antimicrobial agent. The mechanism was linked to the disruption of bacterial cell wall synthesis .

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